7-Bromothieno[3,2-d]pyrimidine
Overview
Description
7-Bromothieno[3,2-d]pyrimidine derivatives have been explored for their potential as anticancer agents, particularly as protein tyrosine kinase inhibitors. The core structure of these compounds, the thieno[3,2-d]pyrimidine scaffold, is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its pharmacological properties .
Synthesis Analysis
The synthesis of 7-bromothieno[3,2-d]pyrimidine derivatives involves multiple steps, starting from mercaptoacetic acid to obtain 7-bromo-4-chlorothieno[3,2-d]pyrimidine. Further reactions with piperazine derivatives in the presence of triethylamine (Et3N) lead to the formation of novel compounds containing a piperazine unit . Additionally, regioselective bromination has been employed in the synthesis of related heterocyclic compounds, demonstrating the versatility of bromine as a functional group in drug discovery .
Molecular Structure Analysis
The molecular structure of 7-bromothieno[3,2-d]pyrimidine derivatives is characterized by the presence of a bromine atom, which is a key functional group that can facilitate further chemical transformations. The presence of halogen functionalities on the pyrimidine nucleus renders these compounds as versatile synthetic intermediates .
Chemical Reactions Analysis
The bromine atom in the 7-bromothieno[3,2-d]pyrimidine scaffold is a reactive site that can undergo various chemical reactions, including cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These reactions are essential for the diversification and functionalization of the core structure, enabling the synthesis of a wide array of derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-bromothieno[3,2-d]pyrimidine derivatives are influenced by the presence of the bromine atom and the fused heterocyclic system. The bromine atom increases the molecular weight and contributes to the lipophilicity of the compound, which can affect its pharmacokinetic properties. The heterocyclic system may also impact the compound's electronic properties and its ability to interact with biological targets .
Scientific Research Applications
Application 1: Anti-inflammatory Activities
- Summary of the Application : Pyrimidines, including 7-Bromothieno[3,2-d]pyrimidine, are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application or Experimental Procedures : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application 2: Anti-cancer Activities
- Summary of the Application : 7-Bromothieno[3,2-d]pyrimidine is an anti-cancer drug that belongs to the class of piperazine derivatives . It inhibits the activity of tyrosine kinases, which are enzymes that control cell growth and division .
- Methods of Application or Experimental Procedures : The compound is used in pharmaceutical testing . The exact methods of application or experimental procedures would depend on the specific context of the research.
- Results or Outcomes : 7-Bromothieno[3,2-d]pyrimidine has been shown to inhibit the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells .
Application 3: Synthesis of Pyrimidin-4(1H)-one Derivatives
- Summary of the Application : 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one is a chemical intermediate used in the synthesis of various pyrimidin-4(1H)-one derivatives .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in various organic reactions to synthesize pyrimidin-4(1H)-one derivatives .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants used .
Application 4: Anti-cancer Activities
- Summary of the Application : 7-Bromothieno[3,2-d]pyrimidine is an anti-cancer drug that belongs to the class of piperazine derivatives . It inhibits the activity of tyrosine kinases, which are enzymes that control cell growth and division .
- Methods of Application or Experimental Procedures : The compound is used in pharmaceutical testing . The exact methods of application or experimental procedures would depend on the specific context of the research.
- Results or Outcomes : 7-Bromothieno[3,2-d]pyrimidine has been shown to inhibit the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells .
Application 5: Synthesis of Pyrimidin-4(1H)-one Derivatives
- Summary of the Application : 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one is a chemical intermediate used in the synthesis of various pyrimidin-4(1H)-one derivatives .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in various organic reactions to synthesize pyrimidin-4(1H)-one derivatives .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants used .
Safety And Hazards
properties
IUPAC Name |
7-bromothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQOYFDDMSKPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620827 | |
Record name | 7-Bromothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromothieno[3,2-d]pyrimidine | |
CAS RN |
21586-25-4 | |
Record name | 7-Bromothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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